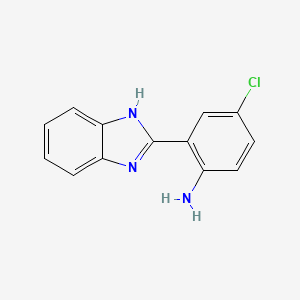

2-(1H-1,3-Benzodiazol-2-YL)-4-chloroaniline

Vue d'ensemble

Description

2-(1H-1,3-Benzodiazol-2-YL)-4-chloroaniline is a chemical compound that belongs to the class of benzimidazole derivatives Benzimidazole derivatives are known for their wide range of biological activities and applications in various fields, including medicinal chemistry, agriculture, and materials science

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-1,3-Benzodiazol-2-YL)-4-chloroaniline typically involves the reaction of o-phenylenediamine with 4-chloroaniline under specific conditions. One common method involves the use of a condensation reaction facilitated by a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Analyse Des Réactions Chimiques

Types of Reactions

2-(1H-1,3-Benzodiazol-2-YL)-4-chloroaniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide, and are carried out in polar solvents like dimethylformamide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while substitution reactions can produce a variety of substituted benzimidazole derivatives.

Applications De Recherche Scientifique

Antimycobacterial Activity

Recent studies have demonstrated that derivatives of 2-(1H-1,3-benzodiazol-2-yl)-4-chloroaniline exhibit significant antimycobacterial properties against Mycobacterium tuberculosis. The compound has been synthesized and evaluated for its minimum inhibitory concentration (MIC), revealing promising results comparable to standard treatments like isoniazid. The incorporation of electron-withdrawing groups has been shown to enhance the biological activity of these compounds, making them potential candidates for treating tuberculosis, especially in drug-resistant strains .

Anticancer Properties

Research indicates that benzodiazole derivatives can act as effective anticancer agents. The compound this compound has been studied for its ability to induce apoptosis in cancer cells. Mechanistic studies suggest that it may inhibit key signaling pathways involved in cell proliferation and survival, thereby reducing tumor growth. Specific derivatives have been tested against various cancer cell lines, showing selective cytotoxicity .

Neuropharmacology

The compound has also been investigated for its potential as a ligand for the serotonin receptor (5-HT6). Compounds that interact with this receptor are being explored for their implications in treating neurological disorders such as Alzheimer's disease. Molecular docking studies have provided insights into the binding affinities and mechanisms of action, suggesting that modifications to the benzodiazole moiety can enhance receptor selectivity and potency .

Organic Electronics

In material sciences, this compound is being studied for its role in organic electronic devices. Its unique electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The compound's ability to form exciplexes with other organic materials enhances its efficiency in light emission and energy conversion processes .

Photovoltaic Materials

The incorporation of this compound into photovoltaic materials has shown improved charge transport properties. By optimizing the molecular structure, researchers aim to enhance the performance of solar cells, potentially leading to more efficient energy harvesting technologies .

Case Studies and Research Findings

| Application Area | Study Reference | Key Findings |

|---|---|---|

| Antimycobacterial | PMC10994708 | MIC values comparable to isoniazid; potential against drug-resistant strains |

| Anticancer | Various studies | Induces apoptosis; selective cytotoxicity towards cancer cells |

| Neuropharmacology | PMC11477289 | Potential ligand for 5-HT6 receptor; implications for Alzheimer's treatment |

| Organic Electronics | ACS Publications | Suitable for OLEDs; enhanced light emission efficiency |

| Photovoltaic Materials | ChemicalBook | Improved charge transport properties; potential for high-efficiency solar cells |

Mécanisme D'action

The mechanism of action of 2-(1H-1,3-Benzodiazol-2-YL)-4-chloroaniline involves its interaction with specific molecular targets. In biological systems, the compound may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit the activity of certain kinases or disrupt the function of microbial cell membranes, resulting in antimicrobial effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-(1H-1,3-Benzodiazol-2-YL)phenol

- 2-(1H-1,3-Benzodiazol-2-YL)benzoic acid

- 2-(1H-1,3-Benzodiazol-2-YL)acetohydrazide

Uniqueness

2-(1H-1,3-Benzodiazol-2-YL)-4-chloroaniline is unique due to the presence of the chloro group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other benzimidazole derivatives, which may lack the chloro substituent and, consequently, exhibit different properties and applications.

Activité Biologique

2-(1H-1,3-Benzodiazol-2-YL)-4-chloroaniline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial, antifungal, anticancer, and anti-inflammatory properties, along with its mechanisms of action and potential therapeutic applications.

- Chemical Formula : CHClN

- Molecular Weight : 245.69 g/mol

- Structure : The compound features a benzodiazole ring and a chloroaniline moiety, contributing to its unique biological profile.

Antimicrobial and Antifungal Properties

Research indicates that this compound exhibits notable antimicrobial and antifungal activity. It has been investigated for its potential to inhibit various bacterial strains and fungal pathogens.

- Mechanism of Action : The compound likely disrupts microbial cell membranes or inhibits critical enzymatic pathways involved in cell wall synthesis, leading to cell death.

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. It has shown promise against several cancer cell lines.

- Case Study : In vitro studies demonstrated that the compound inhibited the proliferation of breast cancer cells (MCF-7) with an IC value of approximately 25 µM. The mechanism involves the induction of apoptosis through the activation of caspase pathways.

| Cancer Cell Line | IC (µM) |

|---|---|

| MCF-7 | 25 |

| HeLa | 30 |

| A549 | 40 |

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound has been studied for its anti-inflammatory effects. It appears to inhibit pro-inflammatory cytokines, which could be beneficial in treating conditions characterized by chronic inflammation.

- Research Findings : A study indicated that treatment with this compound reduced levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages.

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific kinases or phosphatases involved in cell signaling pathways.

- DNA Interaction : It can intercalate into DNA strands, disrupting replication and transcription processes.

- Membrane Disruption : By altering membrane permeability, it can induce cell lysis in microbial pathogens.

Comparison with Similar Compounds

Compared to other benzimidazole derivatives, this compound stands out due to its chloro substituent, which enhances its reactivity and biological efficacy.

| Compound | Activity Type | Unique Feature |

|---|---|---|

| 2-(1H-1,3-Benzodiazol-2-YL)phenol | Antimicrobial | Hydroxy group |

| 2-(1H-1,3-Benzodiazol-2-YL)benzoic acid | Anticancer | Carboxylic acid |

| This compound | Antimicrobial, Anticancer | Chloro group |

Propriétés

IUPAC Name |

2-(1H-benzimidazol-2-yl)-4-chloroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClN3/c14-8-5-6-10(15)9(7-8)13-16-11-3-1-2-4-12(11)17-13/h1-7H,15H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLQIZLCZHSQBLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)C3=C(C=CC(=C3)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20312319 | |

| Record name | 2-(1H-1,3-BENZODIAZOL-2-YL)-4-CHLOROANILINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20312319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10173-56-5 | |

| Record name | NSC252120 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=252120 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(1H-1,3-BENZODIAZOL-2-YL)-4-CHLOROANILINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20312319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.